
1,4-Oxathiin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Oxathiin is a six-membered heterocyclic compound containing both sulfur and oxygen atoms in a 1,4 relationship. This compound is valued for its diverse biological applications and chemical transformations. It is a core structure in several commercial fungicides, such as carboxin and oxycarboxin .
Preparation Methods
1,4-Oxathiin can be synthesized through various methods. One notable synthetic route involves the reaction of benzyl 1-alkynyl sulfones with aryl aldehydes under basic conditions. This method yields 2,3,6-trisubstituted this compound-S,S-dioxides . Another method involves the reaction of aryloxymethylthiiranes with N-bromosuccinimide in dimethyl sulfoxide under microwave irradiation . Industrial production methods often involve the use of readily available starting materials and efficient reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
1,4-Oxathiin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxathiin ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted oxathiins.
Scientific Research Applications
1,4-Oxathiin has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-oxathiin derivatives, such as carboxin, involves the inhibition of succinate dehydrogenase (SDHI). These compounds bind to the quinone reduction site of the enzyme complex, preventing ubiquinone from binding. This inhibition disrupts the tricarboxylic acid cycle and electron transport chain, leading to the compound’s fungicidal activity .
Comparison with Similar Compounds
1,4-Oxathiin can be compared with other similar compounds, such as:
1,4-Oxathiane: Another six-membered heterocycle with sulfur and oxygen atoms in a 1,4 relationship.
1,4-Dioxane: A six-membered ring containing two oxygen atoms.
1,4-Thioxane: A six-membered ring containing two sulfur atoms.
This compound is unique due to its combination of sulfur and oxygen atoms, which imparts distinct chemical and biological properties. Its derivatives, such as carboxin and oxycarboxin, are widely used as systemic fungicides .
Properties
CAS No. |
290-72-2 |
|---|---|
Molecular Formula |
C4H4OS |
Molecular Weight |
100.14 g/mol |
IUPAC Name |
1,4-oxathiine |
InChI |
InChI=1S/C4H4OS/c1-3-6-4-2-5-1/h1-4H |
InChI Key |
CPRVXMQHLPTWLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



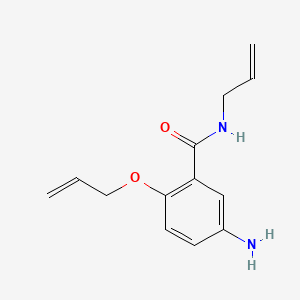
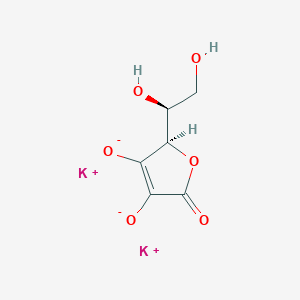
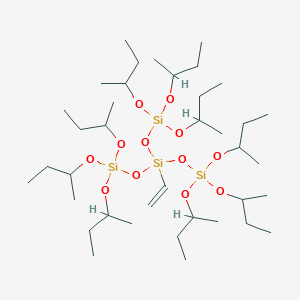
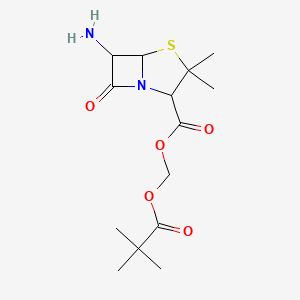
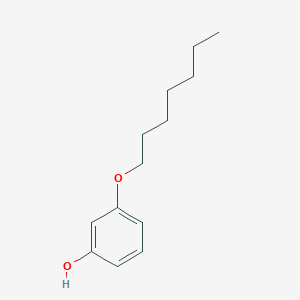
![6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde](/img/structure/B13834556.png)

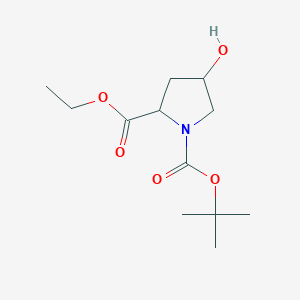
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13834584.png)
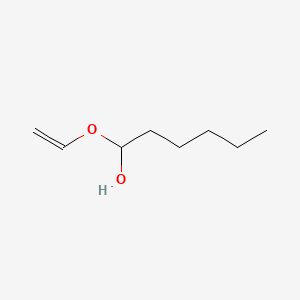
![(2S)-2-[[4-[[(6S)-2-amino-5-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13834589.png)


